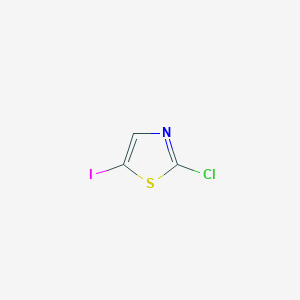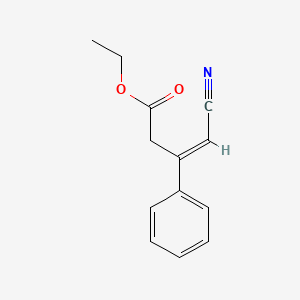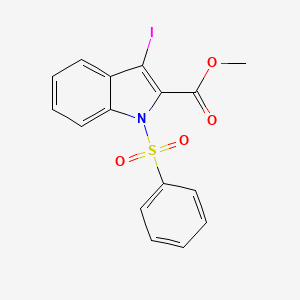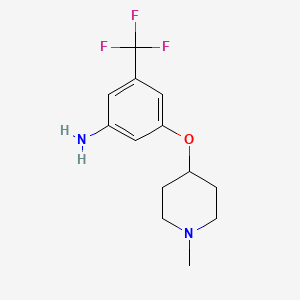
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide, also known as HMBD, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. HMBD is a derivative of benzene and has two carboxamide groups, one hydroxyl group, and a methoxyphenyl group attached to it.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Applications
The structural and electronic properties of organic compounds like 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide make them candidates for NLO applications. These materials are essential in the development of devices for frequency conversion, laser technology, optical switching, and optical data storage . Their ability to exhibit third harmonic generation is particularly valuable in creating high-efficiency NLO crystals that can be tailored for specific device applications, such as signal processing .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound could be explored for their bioactive potential. The presence of the methoxyphenyl group is often associated with biological activity, and the compound’s structure could be modified to enhance its interaction with biological targets. While specific medicinal applications for this exact compound are not detailed in the available data, similar structures have been used in the development of antitumor agents and aromatase inhibitors .
Industrial Uses
Compounds with similar structures have been utilized in the synthesis of materials with industrial applications. For instance, they can serve as intermediates in the production of dyes, polymers, and other chemical substances. The specific functionalities present in the compound suggest potential use in the synthesis of complex organic molecules through multistep reactions .
Environmental Applications
The compound’s potential environmental applications could involve its use as a precursor for materials designed to interact with pollutants or for the synthesis of environmentally friendly chemicals. However, the current data does not provide explicit environmental applications for this exact compound .
Electronics
In the field of electronics, materials with similar molecular structures have been studied for their electronic properties, such as charge transfer capabilities, which are crucial for the development of electronic devices. The compound’s potential for forming co-crystals with suitable partners could lead to materials with desirable electronic properties for use in devices like transistors and sensors .
Materials Science
The compound could be of interest in materials science for the design and synthesis of new materials with specific mechanical, thermal, or optical properties. Its molecular structure suggests potential for forming co-crystals or polymers with unique characteristics, which could be valuable in creating new types of materials for various applications .
Eigenschaften
IUPAC Name |
3-N-hydroxy-1-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(9-10)15(19)17-20/h2-9,20H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQURAXHRSDFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2947066.png)


![N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2947071.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947075.png)
![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
![2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2947077.png)

![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)
![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)